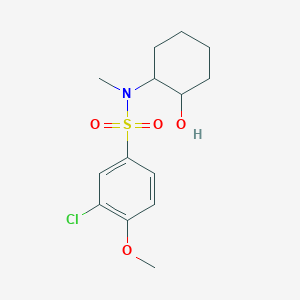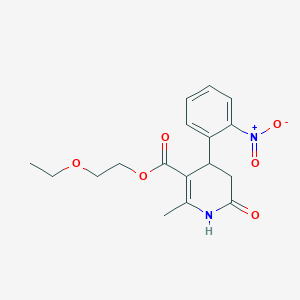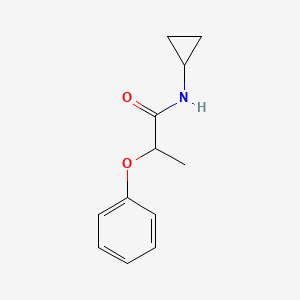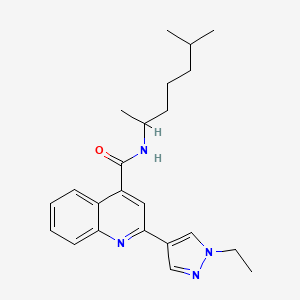![molecular formula C22H14BrFN2O2S B4597504 3-(4-bromophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4597504.png)
3-(4-bromophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Descripción general
Descripción
3-(4-bromophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H14BrFN2O2S and its molecular weight is 469.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.99434 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Quinazolinone derivatives have been synthesized with potential applications as antimicrobial agents. Studies have found that fluorine-containing quinazolinone derivatives exhibit significant in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).
Sensor Applications
Quinazolinone derivatives have been used in the development of chemical sensors. A study described the use of 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) as a fluoroionophore for Fe3+ sensitive optochemical sensors. This application is based on the blocking of intramolecular proton transfer reactions in HPQ, leading to decreased fluorescence intensity upon the addition of Fe3+ (Zhang et al., 2007).
Synthesis Methods
Innovative synthesis methods for quinazolinone derivatives have been a focus of research. One study highlighted a one-pot synthesis method for various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes. This method is significant for its mild reaction conditions and the synthesis of quinazolinones with N-alkoxy substituents (Cheng et al., 2013).
Antifungal and Antibacterial Activities
Quinazolinone derivatives have also been synthesized for their antifungal and antibacterial activities. A study synthesizing pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives reported significant antimicrobial activity, suggesting potential applications in combating microbial infections (Raval, Desai, & Desai, 2012).
Cytotoxicity Evaluation
The cytotoxicity of quinazolinone derivatives has been evaluated, indicating potential applications in cancer research. A study synthesized new quinazolinone derivatives and evaluated their primary cytotoxicity, revealing that certain derivatives showed favorable cytotoxicity against renal cancer cell lines (Gürsoy & Karalı, 2003).
Advancements in Synthesis
Recent advancements in the synthesis of 4(3H)-quinazolinones have broadened their application scope. A review article outlined new routes and strategies for synthesizing these compounds, which have a wide range of applications including antimicrobial, anticonvulsant, and anti-inflammatory (He et al., 2014).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O2S/c23-15-7-11-17(12-8-15)26-21(28)18-3-1-2-4-19(18)25-22(26)29-13-20(27)14-5-9-16(24)10-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFZGBSEZCQGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4597421.png)
![1-butyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4597427.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4597435.png)



![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4597471.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4597477.png)


![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4597517.png)


![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4597538.png)
